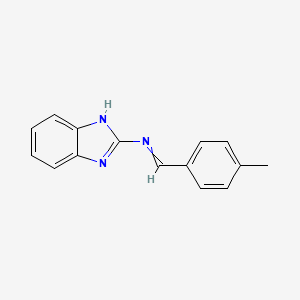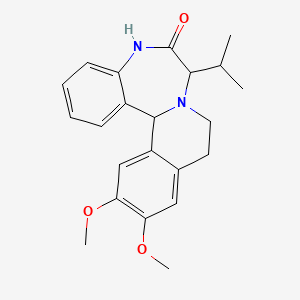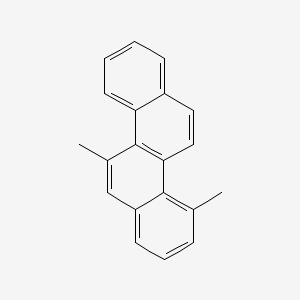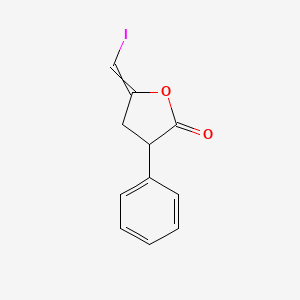
5-(Iodomethylidene)-3-phenyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Iodomethylidene)-3-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes It features an iodomethylidene group attached to a phenyloxolanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethylidene)-3-phenyloxolan-2-one typically involves the reaction of a suitable precursor with iodine under specific conditions. One common method involves the use of a phenyloxolanone derivative, which is treated with iodine and a base to introduce the iodomethylidene group. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Iodomethylidene)-3-phenyloxolan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be used to remove the iodomethylidene group or to convert it into other functional groups
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation might produce a carboxylic acid derivative .
Applications De Recherche Scientifique
5-(Iodomethylidene)-3-phenyloxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism by which 5-(Iodomethylidene)-3-phenyloxolan-2-one exerts its effects involves its interaction with specific molecular targets. The iodomethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Bromomethylidene)-3-phenyloxolan-2-one
- 5-(Chloromethylidene)-3-phenyloxolan-2-one
- 5-(Fluoromethylidene)-3-phenyloxolan-2-one
Uniqueness
5-(Iodomethylidene)-3-phenyloxolan-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .
Propriétés
Numéro CAS |
79054-03-8 |
|---|---|
Formule moléculaire |
C11H9IO2 |
Poids moléculaire |
300.09 g/mol |
Nom IUPAC |
5-(iodomethylidene)-3-phenyloxolan-2-one |
InChI |
InChI=1S/C11H9IO2/c12-7-9-6-10(11(13)14-9)8-4-2-1-3-5-8/h1-5,7,10H,6H2 |
Clé InChI |
VPADGKIPPLWFKA-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)OC1=CI)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
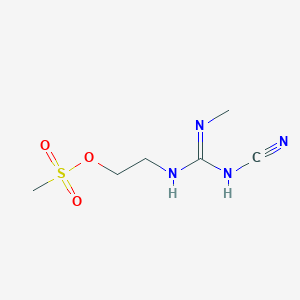

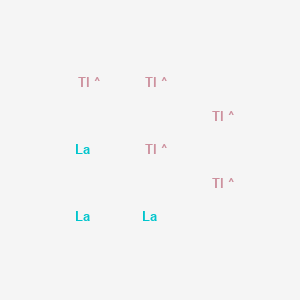




![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
